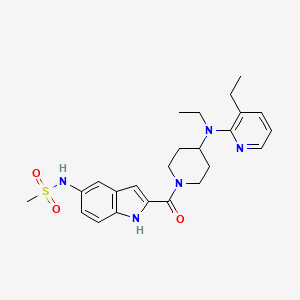

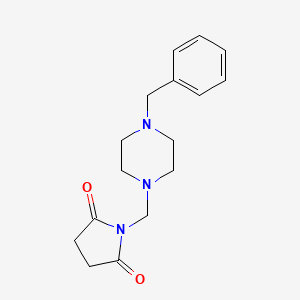

![molecular formula C38H43Cl3N2O4 B12713175 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride CAS No. 76823-79-5](/img/structure/B12713175.png)

2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 278-556-0 ist eine chemische Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren . Die Verbindung ist für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt.

Analyse Chemischer Reaktionen

EINECS 278-556-0 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

EINECS 278-556-0 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen Syntheseprozessen verwendet. In der Biologie kann es in Studien verwendet werden, die sich mit zellulären Prozessen und molekularen Wechselwirkungen befassen. In der Medizin könnte es an der Entwicklung von Arzneimitteln oder therapeutischen Mitteln beteiligt sein. Industriell kann es bei der Herstellung von Materialien oder als Bestandteil in Fertigungsprozessen verwendet werden .

Wirkmechanismus

Der Wirkmechanismus von EINECS 278-556-0 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, abhängig vom Kontext, in dem die Verbindung verwendet wird. Die genauen beteiligten molekularen Zielstrukturen und -wege können variieren, aber sie umfassen typischerweise wichtige Enzyme, Rezeptoren oder andere Proteine, die an zellulären Prozessen beteiligt sind .

Wirkmechanismus

The mechanism of action of EINECS 278-556-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes, receptors, or other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

EINECS 278-556-0 kann mit anderen ähnlichen Verbindungen verglichen werden, die im EINECS-Inventar aufgeführt sind. Diese ähnlichen Verbindungen können strukturelle Merkmale oder funktionelle Gruppen gemeinsam haben, aber EINECS 278-556-0 kann einzigartige Eigenschaften haben, die es in bestimmten Anwendungen besonders nützlich machen. Einige ähnliche Verbindungen umfassen solche mit ähnlichen Summenformeln oder chemischen Strukturen .

Vorbereitungsmethoden

Die Herstellung von EINECS 278-556-0 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Während detaillierte industrielle Produktionsverfahren nicht leicht verfügbar sind, beinhaltet die Synthese typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um die gewünschte chemische Struktur und Reinheit zu gewährleisten .

Eigenschaften

CAS-Nummer |

76823-79-5 |

|---|---|

Molekularformel |

C38H43Cl3N2O4 |

Molekulargewicht |

698.1 g/mol |

IUPAC-Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butanoate;dihydrochloride |

InChI |

InChI=1S/C38H41ClN2O4.2ClH/c1-2-35(32-14-9-15-33(28-32)37(42)31-12-7-4-8-13-31)38(43)45-27-26-44-25-24-40-20-22-41(23-21-40)36(29-10-5-3-6-11-29)30-16-18-34(39)19-17-30;;/h3-19,28,35-36H,2,20-27H2,1H3;2*1H |

InChI-Schlüssel |

ZMWCQDOIVOURKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.